Nickel bis(2-ethylhexanoate)

Catalog No.
S1895328
CAS No.
4454-16-4
M.F
C16H30NiO4
M. Wt
345.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel bis(2-ethylhexanoate)

CAS Number

4454-16-4

Product Name

Nickel bis(2-ethylhexanoate)

IUPAC Name

2-ethylhexanoate;nickel(2+)

Molecular Formula

C16H30NiO4

Molecular Weight

345.1 g/mol

InChI

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

UVPKUTPZWFHAHY-UHFFFAOYSA-L

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ni+2]

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ni+2]

The exact mass of the compound Nickel bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel bis(2-ethylhexanoate) (CAS: 4454-16-4), commonly referred to as nickel octoate, is a highly lipophilic, branched-chain nickel(II) carboxylate. Unlike traditional short-chain or inorganic nickel salts, this compound is characterized by its exceptional solubility in non-polar aliphatic and aromatic hydrocarbons [1]. It typically presents as a viscous green liquid or is supplied as a highly concentrated solution in solvents like mineral spirits, hexane, or toluene. In industrial and advanced laboratory settings, it serves as a critical homogeneous catalyst precursor for diene polymerization, a controlled thermal decomposition precursor for nickel nanoparticle synthesis, and an essential adhesion promoter in rubber compounding [2]. Its halogen-free nature and highly branched ligand structure make it an ideal choice for processes requiring high metal dispersion without the interference of strongly coordinating, insoluble, or corrosive counterions.

Attempting to substitute Nickel bis(2-ethylhexanoate) with more common nickel salts, such as nickel acetate or nickel chloride, fundamentally fails in non-polar industrial workflows due to severe solubility mismatches . Nickel acetate is highly soluble in water but virtually insoluble in aliphatic hydrocarbons and toluene. Using insoluble salts in homogeneous Ziegler-Natta polymerization or the Dimersol process results in heterogeneous slurries, leading to mass-transfer limitations, poor catalytic turnover, and broad polymer molecular weight distributions [1]. Furthermore, substituting with nickel acetylacetonate (Ni(acac)2) alters the thermal decomposition kinetics and increases precursor costs, while still offering inferior solubility in strictly aliphatic solvents compared to the highly branched 2-ethylhexanoate ligand. Consequently, for processes demanding a fully miscible, halogen-free nickel source in non-polar media, Nickel bis(2-ethylhexanoate) cannot be generically replaced.

Hydrocarbon Solubility for Homogeneous Catalysis

The primary procurement driver for Nickel bis(2-ethylhexanoate) is its complete miscibility in non-polar solvents, which is essential for homogeneous catalysis. While nickel acetate tetrahydrate exhibits a water solubility of approximately 177 g/L at 20 °C, it is virtually insoluble in toluene and hexane. In contrast, Nickel bis(2-ethylhexanoate) is fully miscible in toluene, xylenes, and aliphatic hydrocarbons, allowing it to be supplied and utilized as a highly concentrated liquid solution. This extreme difference in non-polar solubility ensures that the nickel centers are molecularly dispersed in the reaction medium, preventing the formation of inactive heterogeneous aggregates.

Evidence DimensionSolubility in non-polar solvents (e.g., toluene, hexane)
Target Compound DataFully miscible / highly soluble
Comparator Or BaselineNickel acetate (insoluble/sparingly soluble in toluene)
Quantified DifferenceOrders of magnitude higher solubility in hydrocarbons for the target compound
ConditionsStandard ambient temperature and pressure in toluene/hexane

Complete miscibility in hydrocarbons is mandatory for formulating active, homogeneous Ziegler-Natta catalyst systems without using complex phase-transfer agents.

Thermal Decomposition Profile for Nanoparticle Synthesis

For the bottom-up synthesis of nickel nanoparticles, the thermal decomposition profile of the precursor dictates the nucleation and growth kinetics. Thermogravimetric analysis (TGA) demonstrates that Nickel bis(2-ethylhexanoate) undergoes its major ligand decomposition between 250 °C and 350 °C, resulting in a rapid 45-55% weight loss and the clean formation of zero-valent nickel or nickel oxide species depending on the atmosphere [1]. Comparatively, shorter-chain carboxylates like nickel acetate decompose at different rates and often leave higher carbonaceous residues unless heated to higher temperatures, while nickel halides require harsh reducing agents. The specific 250-350 °C decomposition window of the octoate ligand aligns perfectly with the boiling points of common coordinating solvents (like oleylamine or octadecene), enabling highly controlled nanoparticle synthesis [2].

Evidence DimensionMajor thermal decomposition window (TGA)
Target Compound Data250 °C to 350 °C (clean ligand loss)
Comparator Or BaselineNickel acetate / Nickel halides (higher residue or require strong external reducing agents)
Quantified DifferenceOptimized low-temperature decomposition matching high-boiling solvent kinetics
ConditionsThermogravimetric analysis under controlled atmosphere

A clean, predictable decomposition window between 250-350 °C allows researchers to synthesize highly uniform nickel nanoparticles without harsh reducing agents.

Catalytic Efficiency in Diene Polymerization

In the industrial production of high-cis-1,4-polybutadiene, the choice of nickel precursor directly impacts the conversion rate and polymer microstructure. Catalyst systems utilizing Nickel bis(2-ethylhexanoate) (often combined with boron trifluoride etherate and trialkylaluminum) achieve exceptionally high catalytic activities, frequently exceeding 10,000 kg polymer per mol of Ni per hour [1]. When insoluble precursors like nickel chloride are used, the reaction is severely mass-transfer limited, resulting in lower yields and broader molecular weight distributions. The complete dissolution of the octoate complex in the butadiene/solvent matrix ensures that every nickel atom acts as an active site, maximizing catalyst turnover [2].

Evidence DimensionCatalytic activity in butadiene polymerization
Target Compound Data>10,000 kg polymer/mol Ni·h (in optimized systems)
Comparator Or BaselineHeterogeneous nickel salts (e.g., NiCl2)
Quantified DifferenceOrders of magnitude higher turnover frequency due to complete homogeneous dispersion
ConditionsZiegler-Natta polymerization in non-polar solvent (e.g., toluene/cyclohexane)

Maximizing catalytic turnover frequency directly reduces the required catalyst loading, lowering procurement costs and minimizing metal residues in the final rubber product.

Homogeneous Ziegler-Natta Polymerization of Dienes

Due to its complete solubility in aliphatic and aromatic hydrocarbons, this compound is the precursor of choice for formulating multi-component Ziegler-Natta catalysts (alongside Lewis acids and alkylaluminums). It is heavily procured for the industrial synthesis of high-cis-1,4-polybutadiene, where homogeneous active sites are required to ensure narrow molecular weight distributions and high conversion rates [1].

Liquid-Phase Olefin Dimerization (Dimersol Process)

In petrochemical refining, the compound is utilized as a highly soluble nickel source for the liquid-phase dimerization of light olefins, such as converting ethylene to butenes or propylene to isohexenes. Its lipophilic nature prevents catalyst precipitation in the hydrocarbon feedstream, ensuring continuous, high-throughput operation[2].

Thermal Decomposition Synthesis of Nickel Nanoparticles

Leveraging its specific thermal decomposition window (250–350 °C), Nickel bis(2-ethylhexanoate) is widely used in materials science to synthesize uniform magnetic or catalytic nickel nanoparticles. It dissolves readily in high-boiling capping agents like oleylamine, allowing for controlled nucleation and growth without the need for aggressive external reducing agents [3].

Adhesion Promotion in Rubber Compounding

The compound is formulated into uncured rubber mixtures to serve as an adhesion promoter. During the vulcanization process, the highly dispersed nickel centers facilitate strong chemical bonding between the rubber matrix and brass-coated steel cords, a critical requirement in the manufacturing of steel-belted radial tires [1].

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

4454-16-4
7580-31-6

General Manufacturing Information

Synthetic rubber manufacturing
Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1): ACTIVE

Dates

Last modified: 08-16-2023

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